molecular formula C12H18O2 B14466451 Dodeca-2,4,6-trienoic acid CAS No. 71697-03-5

Dodeca-2,4,6-trienoic acid

Cat. No.: B14466451
CAS No.: 71697-03-5
M. Wt: 194.27 g/mol
InChI Key: QFQUMHBUJBZOBZ-UHFFFAOYSA-N
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Description

Dodeca-2,4,6-trienoic acid, also known as dodecatrienoate, is a member of the class of compounds known as medium-chain fatty acids, which are defined as fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms . This particular unsaturated fatty acid is practically insoluble in water and is a weakly acidic compound . It has been identified as a potential biomarker for the consumption of common buckwheat (Fagopyrum esculentum) . The compound features a conjugated trienoic chain, a structure known to be of significant interest in lipid research; related conjugated trienoic fatty acids have been isolated from plant sources such as the latex of Euphorbia pulcherrima, highlighting the research interest in such unique fatty acid structures . As a medium-chain unsaturated fatty acid, it serves as a valuable reference standard in analytical chemistry, metabolomics, and lipidomics research. Scientists utilize this compound in chromatography, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), for the identification and quantification of fatty acid profiles in biological and food samples . Its properties are also of interest in studies investigating the biological activities of fatty acids, which according to quantitative structure-activity relationship (QSAR) analyses, can include strong antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory activities . This product is intended for research and analytical purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71697-03-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

dodeca-2,4,6-trienoic acid

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14)

InChI Key

QFQUMHBUJBZOBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Distribution and Bioprospecting in Biological Systems

The distribution of this compound and similar compounds is surprisingly widespread, highlighting nature's chemical creativity.

The Echinacea genus, renowned in traditional herbal medicine, is a primary botanical source of alkamides, including derivatives of this compound. plantaanalytica.complantaanalytica.comcaringsunshine.com Species such as Echinacea purpurea and Echinacea angustifolia are particularly rich in these compounds. plantaanalytica.complantaanalytica.com At least 17 different alkamides have been identified in E. purpurea alone. plantaanalytica.complantaanalytica.com The roots of these plants generally contain higher concentrations of alkamides compared to other parts. acs.org For instance, dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide is a major alkamide found in Echinacea. plantaanalytica.com In Echinacea purpurea, this compound is predominant, while in Echinacea angustifolia, it is present in roughly equal concentrations with another tetraene, Kalecide. plantaanalytica.com The achenes (fruits) of E. purpurea also contain significant alkamides, such as undeca-2E,4Z-diene-8, 10-diynoic acid isobutylamide and dodeca-2E,4E,8E,10E/Z tetraenoic acid isobutylamide. nih.gov Other plant genera known to produce alkamides include Spilanthes, which contains the potent compound spilanthol. bhu.ac.in

The microbial world, particularly fungi and bacteria, represents a vast and largely untapped reservoir of bioactive compounds. Endophytic fungi, which live symbiotically within plants, have been shown to produce a wide array of secondary metabolites. nih.gov Fungi, including filamentous fungi isolated from extreme environments, are a rich source of novel bioactive compounds. kb.se The fermentation of these microorganisms in controlled laboratory settings allows for the production and subsequent extraction of these valuable molecules. nih.gov For example, endophytic fungi isolated from the Brucea javanica plant have been shown to produce cytotoxic secondary metabolites in liquid fermentation. researchgate.net Optimizing fermentation conditions, such as medium composition, temperature, and pH, is crucial for maximizing the yield of desired metabolites from microbial cultures like Streptomyces species. tandfonline.comnih.gov

The marine environment is another promising frontier for the discovery of novel fatty acids. Microalgae, the primary producers in many aquatic food chains, are a significant source of polyunsaturated fatty acids (PUFAs). frontiersin.orgnih.gov While fish are often associated with omega-3 fatty acids, they accumulate these compounds from the algae they consume. ijirset.com Species like Tetraselmis sp. are known to be rich in eicosapentaenoic acid (EPA), a valuable omega-3 fatty acid. ijirset.com The exploration of marine biodiversity, from microscopic algae to larger organisms, continues to unveil new and structurally diverse fatty acids. nih.gov

Advanced Chromatographic and Extraction Techniques for Natural Products Isolation

Extracting and purifying this compound and its analogs from their natural sources requires a sophisticated toolkit of chemical techniques. The choice of method depends on the source material and the specific properties of the target compound.

Liquid chromatography is a cornerstone of natural product isolation. High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the purification of alkamides from Echinacea extracts, offering high resolution and sensitivity. greenskybio.com It is often employed in the final stages of purification to achieve a high degree of purity. greenskybio.com Another advanced method is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate alkamides from Echinacea angustifolia roots. acs.org This technique utilizes a two-phase solvent system to partition and isolate individual compounds. acs.org For instance, a system of n-hexane, ethyl acetate (B1210297), methanol, and water has been effective in isolating dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide and related compounds. acs.org

Table 1: Liquid Chromatography Methods for Alkamide Isolation from Echinacea
TechniqueStationary/Mobile Phase ExampleTarget CompoundsSource
High-Performance Liquid Chromatography (HPLC)Reverse-phase C18 column with a water/acetonitrile gradientDodecatetraenoic acid isobutylamides nih.gov
High-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/water (4:1:2:1 v/v/v/v)Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, dodeca-2E,4E,8Z-trienoic acid isobutylamide acs.org

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is an essential tool for the analysis of volatile and semi-volatile compounds, including fatty acid derivatives. botanyjournals.com For GC analysis, fatty acids are often converted into their more volatile methyl esters (FAMEs). ijirset.com This derivatization step allows for their separation and identification based on their retention times and mass spectra. ijirset.com GC-MS has been instrumental in the analysis of fatty acid profiles in various biological samples, from microalgae to human plasma. nih.govresearchgate.net The technique allows for the sensitive detection and quantification of a wide range of fatty acids, including very long-chain fatty acids. nih.gov

Table 2: Gas Chromatography Parameters for Fatty Acid Analysis
ParameterTypical ConditionsPurposeSource
ColumnCapillary column (e.g., DB-23, HP-88)Separation of fatty acid methyl esters sbq.org.br
Carrier GasHelium or HydrogenMobile phase to carry analytes through the column sbq.org.br
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Detection and quantification of analytes nih.govsbq.org.br
Injector Temperature250-280°CVaporization of the sample sbq.org.brresearchgate.net
Oven Temperature ProgramRamped temperature increase (e.g., 165°C to 235°C)Elution of compounds with different boiling points sbq.org.br

Significance and Research Context of Polyunsaturated Fatty Acids in Chemical Biology

Polyunsaturated fatty acids are fundamental components of cellular structures and play critical roles in a multitude of physiological processes. clevelandclinic.orgtandfonline.com Their significance in chemical biology stems from their diverse functions, which include serving as structural components of cell membranes, acting as signaling molecules, and being precursors to a vast array of bioactive lipid mediators. nih.govresearchgate.net

The physical properties of PUFAs, such as their degree of unsaturation and the configuration of their double bonds, influence the fluidity and biophysical properties of cell membranes. nih.gov This, in turn, can affect the function of membrane-bound proteins and cellular signaling pathways.

Furthermore, PUFAs are precursors to eicosanoids, a class of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. nih.gov These molecules are involved in regulating inflammation, immunity, and cardiovascular function. tandfonline.com The specific eicosanoids produced depend on the precursor PUFA, highlighting the importance of the specific fatty acid composition within a cell.

While direct research on dodeca-2,4,6-trienoic acid is not extensive, its conjugated triene structure is of interest. Conjugated fatty acids are known to have distinct chemical properties and biological activities compared to their non-conjugated counterparts. nih.gov For instance, some conjugated linolenic acids have been studied for their potential health benefits. The presence of a conjugated system in this compound suggests it could have unique reactivity and biological roles that warrant further investigation.

The biosynthesis of PUFAs involves a series of desaturation and elongation steps catalyzed by specific enzymes. nih.gov The study of these pathways is a significant area of research in chemical biology, as it provides insights into how cells regulate their lipid composition and produce essential signaling molecules. nih.gov Understanding the potential biosynthetic pathways of less common PUFAs like this compound could reveal novel enzymatic functions and metabolic networks.

This compound: From Natural Sources to Laboratory Isolation

This compound and its related compounds, a family of polyunsaturated fatty acids, are subjects of growing scientific interest. Found in a variety of natural sources, from common medicinal plants to microscopic marine life, these molecules are being explored for their unique chemical properties. This article delves into the natural origins of this compound and the sophisticated methods used to isolate it for further study.

Biosynthesis and Metabolic Pathways of Dodeca 2,4,6 Trienoic Acid and Analogs

Enzymatic Pathways in Microorganisms and Fungi

Microorganisms and fungi are prolific producers of a vast array of secondary metabolites, including unique fatty acid structures. The biosynthesis of conjugated polyenes like dodeca-2,4,6-trienoic acid in these organisms is thought to occur through several potential enzymatic pathways.

Role of Polyketide Synthases (PKS) in Polyalkene Biosynthesis

Polyketide synthases (PKSs) are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. wikipedia.org These enzymatic assembly lines are responsible for the biosynthesis of a wide variety of natural products, including many polyenes. taylorandfrancis.com Fungal PKSs, in particular, are known to produce a diverse range of polyketide structures. nih.gov

The biosynthesis of a polyene backbone by a PKS involves sequential condensation reactions. wikipedia.org Fungal PKSs are categorized based on the degree of reduction of the growing polyketide chain as non-reducing, partially reducing, or highly reducing. rasmusfrandsen.dk The formation of conjugated double bonds can be achieved through programmed dehydration steps during the iterative cycles of chain elongation. While a direct PKS pathway for this compound has not been definitively identified, the synthesis of other fungal polyenes suggests a plausible mechanism. For instance, a highly reducing PKS could synthesize the C12 backbone with specific hydroxyl groups, which are then selectively dehydrated to form the conjugated triene system. This is analogous to how some PKSs produce aromatic products through controlled cyclization and dehydration reactions. nih.gov

Enzyme ClassPrecursorsKey FunctionRelevance to this compound
Polyketide Synthase (PKS)Acetyl-CoA, Malonyl-CoAIterative carbon chain elongation and programmed reduction/dehydrationPotential de novo synthesis of the C12 backbone with conjugated double bonds.

Nonribosomal Peptide Synthetase (NRPS) Involvement in Conjugated Systems

Nonribosomal peptide synthetases (NRPSs) are modular enzymes responsible for the synthesis of peptides without the use of ribosomes. nih.gov While their primary role is in peptide bond formation, they are often found in biosynthetic gene clusters that also contain PKSs, forming hybrid PKS-NRPS systems. nih.gov These hybrid systems can produce complex molecules containing both peptide and polyketide moieties.

The involvement of NRPSs in the biosynthesis of conjugated systems can be indirect. For example, an NRPS could be responsible for activating and incorporating a precursor fatty acid, which is then modified by other enzymes to create the conjugated double bonds. There is evidence of PKS-NRPS systems being involved in the biosynthesis of complex antifungal agents that contain polyene structures. nih.gov In the context of this compound, an NRPS might be involved in the activation and transfer of a C12 fatty acid precursor for subsequent desaturation and isomerization, or it could be part of a larger biosynthetic assembly that produces a more complex molecule containing the this compound moiety.

Conversion Pathways from Common Fatty Acid Precursors (e.g., α-Linolenic Acid)

A more direct route to conjugated fatty acids involves the modification of existing, more common fatty acids. The biosynthesis of conjugated linoleic acids (CLAs) from linoleic acid in various bacteria, such as Lactobacillus and Propionibacterium, is a well-studied example of this process. nih.govacs.org This conversion is catalyzed by linoleate (B1235992) isomerase enzymes, which directly rearrange the double bonds of linoleic acid to a conjugated system. nih.gov

Similarly, it is plausible that this compound could be synthesized from a C12 fatty acid precursor containing non-conjugated double bonds. This would involve a series of enzymatic reactions catalyzed by desaturases and isomerases. For instance, a C12 saturated fatty acid could first be desaturated to introduce double bonds, which are then rearranged by an isomerase to form the conjugated 2,4,6-triene system. The conversion of α-linolenic acid to other polyunsaturated fatty acids in various organisms demonstrates the capability of enzymatic systems to modify fatty acid backbones extensively. nih.gov

Biosynthetic Routes in Eukaryotic Systems (e.g., Higher Plants, Algae)

Eukaryotic organisms, including higher plants and algae, also possess the enzymatic machinery to produce a variety of polyunsaturated fatty acids. While the direct synthesis of this compound is not a common feature, the underlying biochemical mechanisms for creating conjugated polyenes are present.

Mechanisms for Conjugated Polyene Formation

In plants and algae, the formation of polyunsaturated fatty acids primarily occurs through an aerobic pathway involving a series of desaturases and elongases. nih.govnih.gov These enzymes are responsible for introducing double bonds and extending the carbon chain of fatty acid precursors. frontiersin.org The formation of conjugated double bonds, while less common than the typical methylene-interrupted polyenes, can occur. For example, some plant seeds are known to contain conjugated fatty acids.

The biosynthesis of these conjugated polyenes is thought to be catalyzed by specialized desaturases or isomerases that act on common fatty acid precursors. The enzymes responsible for producing conjugated linoleic acids in some plants have been identified and are related to the fatty acid desaturase family. acs.org It is conceivable that similar enzymes exist in certain plant or algal species that can act on a C12 fatty acid to produce this compound.

Organism TypeKey Enzyme ClassesPrecursor SubstratesPotential Product
Higher PlantsDesaturases, IsomerasesC12 Fatty Acid PrecursorsThis compound
AlgaeDesaturases, ElongasesAcetyl-CoA, Malonyl-CoA, C18 PUFAsNovel polyunsaturated fatty acids

Isomerase and Reductase Activities in Desaturation Processes

The creation of conjugated double bond systems often requires the coordinated action of isomerases and reductases. Isomerases can shift the position of existing double bonds, converting a non-conjugated system into a conjugated one. nih.gov Reductases can be involved in the saturation of specific double bonds, which can be a prerequisite for the action of an isomerase or for creating the correct substrate for a subsequent desaturation step.

In the context of plant fatty acid metabolism, fatty acyl reductases (FARs) are known to catalyze the reduction of fatty acyl-CoA or acyl-ACP substrates to primary fatty alcohols. nih.gov While their primary role is not in conjugation, the broader family of reductases, in concert with isomerases, provides the biochemical toolkit necessary to rearrange and modify fatty acid double bond structures. The biosynthesis of conjugated linoleic acid in some bacteria involves a hydratase, which adds a water molecule across a double bond, followed by a dehydration step to create the conjugated system. nih.gov Similar enzymatic logic could be employed in eukaryotic systems for the synthesis of this compound from a suitable precursor.

Metabolic Transformations and Derivatization in Biological Matrices

The metabolic fate of this compound within biological systems involves a series of enzymatic transformations that facilitate its transport, activity, and degradation. These pathways include the formation of acylcarnitine derivatives for mitochondrial transport and the biosynthesis of various fatty acid amides, such as isobutylamides, which can modulate biological activity.

Acylcarnitine Pathways

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical step in cellular energy metabolism and is mediated by the carnitine shuttle system. For this compound to be utilized in this pathway, it must first be activated to its corresponding acyl-CoA ester. This activation is an ATP-dependent process catalyzed by acyl-CoA synthetases (ACSLs), also known as fatty acid thiokinases. creative-proteomics.comnih.gov These enzymes are essential for trapping fatty acids within the cell and preparing them for subsequent metabolic processes. wikipedia.orgnih.gov

Once converted to Dodeca-2,4,6-trienoyl-CoA, the molecule is a substrate for carnitine palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. wikipedia.orgyoutube.com CPT I catalyzes the transfer of the dodeca-2,4,6-trienoyl group from coenzyme A to L-carnitine, forming dodeca-2,4,6-trienoylcarnitine. nih.govyoutube.com This acylcarnitine ester is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). youtube.com In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, converting dodeca-2,4,6-trienoylcarnitine back to Dodeca-2,4,6-trienoyl-CoA and freeing carnitine to be shuttled back to the cytosol. nih.govyoutube.com

The resulting Dodeca-2,4,6-trienoyl-CoA can then enter the β-oxidation spiral to be sequentially broken down, yielding acetyl-CoA units that can fuel the citric acid cycle. wikipedia.org The accumulation of specific acylcarnitines in plasma and tissues can serve as biomarkers for inherited metabolic disorders affecting fatty acid oxidation. nih.gov

Table 1: Key Enzymes in the Acylcarnitine Pathway for this compound

EnzymeLocationFunctionSubstrateProduct
Acyl-CoA Synthetase (ACSL)Cytosol, ER, Outer Mitochondrial MembraneActivates fatty acidThis compound, ATP, CoADodeca-2,4,6-trienoyl-CoA, AMP, PPi
Carnitine Palmitoyltransferase I (CPT I)Outer Mitochondrial MembraneForms acylcarnitineDodeca-2,4,6-trienoyl-CoA, L-CarnitineDodeca-2,4,6-trienoylcarnitine, CoA
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitineDodeca-2,4,6-trienoylcarnitineDodeca-2,4,6-trienoylcarnitine
Carnitine Palmitoyltransferase II (CPT II)Inner Mitochondrial MembraneReforms acyl-CoADodeca-2,4,6-trienoylcarnitine, CoADodeca-2,4,6-trienoyl-CoA, L-Carnitine

Formation of Isobutylamides and Other Fatty Acid Amides

This compound can also be metabolized into various fatty acid amides, a class of lipid signaling molecules with diverse biological functions. The formation of these amides, including the corresponding isobutylamide, generally involves the condensation of an activated fatty acid with an amine.

The biosynthesis of fatty acid amides typically begins with the activation of the fatty acid to its acyl-CoA derivative, in this case, Dodeca-2,4,6-trienoyl-CoA, through the action of acyl-CoA synthetases. nih.gov This activated intermediate can then react with various amines to form the corresponding amide. The formation of N-acyl-isobutylamides would require the presence of isobutylamine (B53898) and a specific N-acyltransferase enzyme capable of catalyzing the reaction. While the direct enzymatic formation of this compound isobutylamide has not been extensively detailed, the general pathways for fatty acid amide biosynthesis provide a framework for this transformation. biorxiv.orgresearchgate.net

Another potential pathway for the formation of primary fatty acid amides involves the initial synthesis of N-acylglycines. In this route, Dodeca-2,4,6-trienoyl-CoA would first react with glycine (B1666218) to form N-dodeca-2,4,6-trienoylglycine. This reaction can be catalyzed by glycine N-acyltransferase. Subsequently, this N-acylglycine can be a substrate for enzymes like peptidylglycine alpha-amidating monooxygenase (PAM), which can oxidatively cleave the glycine moiety to yield the primary fatty acid amide.

The diversity of fatty acid amides found in biological systems suggests a complex interplay of various enzymes and substrates. The specific enzymes responsible for the synthesis of this compound amides and their regulation are areas of ongoing research.

Table 2: Potential Pathways for Fatty Acid Amide Formation

PathwayKey IntermediateKey EnzymesAmine SourceFinal Product
Direct AmidationDodeca-2,4,6-trienoyl-CoAN-AcyltransferaseIsobutylamineThis compound isobutylamide
N-Acylglycine PathwayN-dodeca-2,4,6-trienoylglycineGlycine N-acyltransferase, Peptidylglycine alpha-amidating monooxygenase (PAM)GlycinePrimary this compound amide

Synthetic Chemistry Approaches to Dodeca 2,4,6 Trienoic Acid and Its Derivatives

Total Synthesis Strategies for Conjugated Polyenoic Acids

The construction of the conjugated polyene backbone of dodeca-2,4,6-trienoic acid relies on powerful carbon-carbon bond-forming reactions. Key strategies include sequential homologations, aldol (B89426) chemistry, and various olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of polyenes, offering high E-selectivity and the use of more nucleophilic, less basic phosphonate (B1237965) carbanions compared to Wittig reagents. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgyoutube.com The HWE reaction is particularly well-suited for the iterative construction of polyene systems through sequential homologation steps. nih.gov

In a typical sequence, a phosphonate ester is deprotonated with a base to form a nucleophilic carbanion. This carbanion then attacks an aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. youtube.comorganic-chemistry.org The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the base, solvent, and reaction temperature. researchgate.net For the synthesis of polyenoic acids like this compound, a strategy involving the sequential coupling of smaller, functionalized building blocks via the HWE reaction is often employed. nih.govresearchgate.net This approach allows for the controlled extension of the conjugated system, one double bond at a time. conicet.gov.ar

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

FeatureDescription
Reactants Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.org
Product Predominantly (E)-alkenes. wikipedia.org
Byproduct Water-soluble phosphate, easily removed during workup. organic-chemistry.org
Advantages High E-selectivity, use of more nucleophilic carbanions, and simplified purification. wikipedia.orgresearchgate.net

Aldol chemistry provides a powerful method for forming carbon-carbon bonds and can be utilized in the synthesis of polyenoate precursors. masterorganicchemistry.comyoutube.com The aldol reaction involves the addition of an enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. masterorganicchemistry.comyoutube.com This adduct can then be dehydrated to yield an α,β-unsaturated carbonyl compound, which can serve as a building block for further elongation of the polyene chain. masterorganicchemistry.com Crossed aldol reactions, where two different carbonyl compounds are used, are particularly useful for building complex structures, provided that one partner is non-enolizable to avoid self-condensation. masterorganicchemistry.comyoutube.com

Thioesterification is another important transformation in the synthesis of polyenoic acids and their derivatives. Thioesters are valuable synthetic intermediates due to their unique reactivity. researchgate.net They can be prepared through various methods, including the condensation of carboxylic acids and thiols using dehydrating agents, or from acid chlorides and thiolates. wikipedia.org Thioesters can be readily converted to other functional groups, including amides, making them versatile precursors for the synthesis of complex natural products. researchgate.net In the context of this compound synthesis, a thioester could be formed and subsequently converted to the desired amide derivative. organic-chemistry.org

The Wittig reaction is a fundamental and widely used method for the synthesis of alkenes from aldehydes or ketones. lumenlearning.comwikipedia.org It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. lumenlearning.commnstate.edu The reaction proceeds through a betaine (B1666868) or, more commonly, an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. lumenlearning.com

The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanionic carbon, generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This predictability is crucial for controlling the geometry of the double bonds in the polyene chain of this compound. researchgate.net The Wittig reaction is tolerant of a wide range of functional groups, further enhancing its utility in complex molecule synthesis. wikipedia.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium (B103445) ylide lumenlearning.comPhosphonate carbanion wikipedia.org
Stereoselectivity Dependent on ylide stability (stabilized -> E, non-stabilized -> Z) organic-chemistry.orgPredominantly E-selective wikipedia.org
Byproduct Triphenylphosphine oxide (often difficult to remove) mnstate.eduWater-soluble phosphate (easy to remove) organic-chemistry.org
Reactivity of Reagent Less nucleophilicMore nucleophilic wikipedia.org

Enantioselective Synthesis of Chiral Dodecatrienoic Acid Analogs

The synthesis of chiral analogs of dodecatrienoic acid requires methods that can control the three-dimensional arrangement of atoms. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One approach involves asymmetric aldol reactions, where a chiral auxiliary is used to direct the stereochemical outcome of the carbon-carbon bond formation. williams.edu This auxiliary can then be removed in a subsequent step. Catalytic asymmetric methods, such as those employing chiral Lewis acids or organocatalysts, can also be used to induce enantioselectivity in key bond-forming steps. youtube.com Furthermore, enantioconvergent synthesis is a powerful strategy where a racemic starting material is converted into a single enantiomeric product. nih.gov For instance, a sequential asymmetric Horner-Wadsworth-Emmons reaction and a palladium-catalyzed allylic substitution can be used to transform a racemic aldehyde into a single stereoisomer of a γ-substituted ester. nih.gov

Regioselective and Stereoselective Control in Polyene Synthesis

Achieving precise control over the placement (regioselectivity) and geometry (stereoselectivity) of double bonds is paramount in the synthesis of polyenes like this compound. acs.org The choice of synthetic methodology plays a crucial role in determining the final structure.

As discussed, the Horner-Wadsworth-Emmons reaction generally provides excellent E-selectivity. wikipedia.org In contrast, the stereochemical outcome of the Wittig reaction can be tuned based on the ylide's reactivity and the reaction conditions. organic-chemistry.org For instance, the Schlosser modification of the Wittig reaction allows for the synthesis of E-alkenes from non-stabilized ylides, which would typically give Z-alkenes. wikipedia.org

Modern cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, offer powerful tools for the stereospecific construction of carbon-carbon bonds between sp2-hybridized carbons, allowing for the controlled assembly of dienes and polyenes. youtube.com These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium. youtube.com The stereochemistry of the starting vinylmetallic and vinyl halide components is retained in the final product, providing excellent stereocontrol.

Synthesis of Complex Amide Derivatives (e.g., Isobutylamides, Pyrrolidides)

Many naturally occurring polyenoic acids exist as amide derivatives, such as the isobutylamides and pyrrolidides found in various plant species. researchgate.netbiocat.com The synthesis of these amides is typically achieved in the final stages of the synthetic sequence.

The most common method for amide bond formation is the coupling of a carboxylic acid with an amine. organic-chemistry.orgresearchgate.net This reaction usually requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with the amine to form the desired amide. organic-chemistry.org For the synthesis of this compound isobutylamide, the synthesized this compound would be coupled with isobutylamine (B53898). uni.lunih.govplantaanalytica.com Similarly, reaction with pyrrolidine (B122466) would yield the corresponding pyrrolidide. The choice of coupling conditions is important to ensure high yields and to avoid side reactions, especially with sensitive polyunsaturated systems. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Dodeca 2,4,6 Trienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Dodeca-2,4,6-trienoic acid, providing detailed information about its carbon framework, proton environment, and spatial arrangement.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct regions. The olefinic protons of the conjugated double bond system (–CH=CH–) are expected to resonate in the downfield region of approximately 5.20 to 6.40 ppm, with complex splitting patterns due to spin-spin coupling. nih.gov The proton on the carbon adjacent to the carbonyl group (α-proton) would also appear in this region, significantly deshielded. The allylic protons (protons on carbons adjacent to the double bonds) typically appear around 2.60–3.05 ppm. nih.gov The α-CH₂ protons, adjacent to the carboxylic acid group, are expected around 2.30–2.50 ppm. nih.gov The remaining aliphatic methylene (B1212753) (–CH₂–) protons of the pentyl chain and the terminal methyl (–CH₃) protons resonate in the upfield region, between approximately 0.86 and 1.60 ppm. nih.gov The acidic proton of the carboxyl group (–COOH) is highly variable and appears as a broad singlet far downfield, typically above 10 ppm. openstax.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carboxyl carbon (C=O) is the most deshielded, appearing in the 165 to 185 δ range. openstax.org The sp² hybridized carbons of the conjugated triene system would resonate between approximately 115 and 150 δ. The sp³ hybridized carbons of the aliphatic chain would appear in the upfield region, typically from 14 to 40 δ.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-COOH> 10.0 (broad singlet)165 - 185
Olefinic Protons (-CH=CH-)5.20 - 6.40 (multiplets)115 - 150
Allylic Protons2.60 - 3.05 (multiplets)~30 - 40
α-CH₂ (to COOH)2.30 - 2.50 (triplet)~34
Aliphatic -CH₂-1.20 - 1.60 (multiplets)~22 - 32
Terminal -CH₃0.86 - 0.98 (triplet)~14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure and defining its stereochemistry by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent olefinic protons, between olefinic and allylic protons, and throughout the aliphatic chain, allowing for the sequential assignment of protons along the carbon backbone. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu By mapping the proton assignments obtained from COSY to the carbon spectrum, HSQC allows for the unambiguous assignment of each carbon atom in the molecule. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary NMR method for determining stereochemistry, as it identifies nuclei that are close to each other in space, irrespective of bonding. libretexts.orgyoutube.com For this compound, NOESY is essential for assigning the E/Z (trans/cis) configuration of the three double bonds. acdlabs.com For example, a strong NOE correlation between two olefinic protons on adjacent carbons would indicate they are on the same side of the double bond (a Z configuration), whereas the absence of such a correlation would suggest a E configuration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula and offering insights into the molecule's structure through fragmentation analysis. For this compound (C₁₂H₁₈O₂), the predicted monoisotopic mass is 194.13068 Da. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS is well-suited for the analysis of fatty acids, which are typically non-volatile. mdpi.com

Separation: Reversed-phase liquid chromatography is commonly employed to separate the acid from other components in a mixture. nih.gov

Ionization: Electrospray ionization (ESI) is a common technique, typically performed in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion at m/z 193.12340. uni.lusemanticscholar.org Analysis in positive ion mode often requires derivatization of the carboxyl group to enhance sensitivity, creating adducts such as [M+H]⁺ or [M+Na]⁺. uni.lumdpi.com

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions. Fragmentation patterns can help locate the position of the double bonds, although the conjugated system can lead to complex rearrangements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for analyzing volatile fatty acids. nih.gov However, due to its low volatility, this compound requires chemical derivatization prior to analysis. mdpi.com

Derivatization: A common method is esterification, for example, converting the carboxylic acid to its fatty acid methyl ester (FAME). This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. mdpi.com

Fragmentation: In electron ionization (EI) mode, the FAME derivative will produce a distinct mass spectrum. A key fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org Other characteristic fragmentations would involve cleavages along the aliphatic chain and rearrangements related to the conjugated triene system.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the nature of the conjugated π-electron system.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid and the conjugated alkene system. echemi.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad and strong
C=O Stretch (Carbonyl)1680 - 1710Strong and sharp
C=C Stretch (Conjugated Alkene)1600 - 1650Medium to strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend (out-of-plane)~900Broad

The O–H bond of the carboxyl group results in a very broad absorption band from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration is strong and sharp; its position is lowered from the typical 1710 cm⁻¹ for saturated acids to around 1680-1710 cm⁻¹ due to conjugation with the triene system. openstax.org The C=C stretching vibrations of the conjugated system appear in the 1600-1650 cm⁻¹ region. A strong C-O stretching band is also expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, and it is particularly sensitive to conjugated systems. The conjugated triene chromophore in this compound is expected to exhibit a strong absorption in the UV region due to a π→π* electronic transition. khanacademy.org As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at a longer wavelength (a bathochromic shift). masterorganicchemistry.com While a single C=C bond absorbs below 200 nm, the extended conjugation in a triene system shifts the maximum absorbance (λmax) significantly.

Table 3: Predicted UV-Vis Absorption Data for this compound

Parameter Expected Value
λmax~250 - 280 nm
Transition Typeπ→π*

Molecular Mechanisms of Biological Action of Dodeca 2,4,6 Trienoic Acid and Its Functional Analogs

Immunomodulatory Mechanisms in Cellular Systems

Dodeca-2,4,6-trienoic acid and its analogs exhibit significant immunomodulatory effects by interacting with key components of cellular signaling systems. These interactions lead to a cascade of events that ultimately regulate the inflammatory response.

Cannabinoid Receptor (CB2) Ligand Activity and Signaling

The cannabinoid receptor 2 (CB2), primarily expressed on immune cells, is a key target for immunomodulation. nih.gov Activation of CB2 receptors is known to regulate immune responses and inflammatory pathways. nih.gov This is often initiated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) concentrations, which in turn inhibits neurotransmission and modulates cytokine release. researchgate.netrealmofcaring.org Ligands for the CB2 receptor can be classified as agonists, which increase signaling, or antagonists, which block the action of agonists. unipi.it While the direct interaction of this compound with CB2 receptors is a subject of ongoing research, related fatty acid amides have been identified as potential ligands for cannabinoid receptors, suggesting a possible mechanism of action. realmofcaring.org

Modulation of Intracellular Signaling Pathways (cAMP, p38/MAPK, JNK)

The immunomodulatory effects of compounds like this compound are often mediated through the modulation of critical intracellular signaling pathways.

Cyclic AMP (cAMP): As mentioned, a primary signaling event following CB2 receptor activation is the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. researchgate.netrealmofcaring.org This alteration in cAMP can affect a wide range of cellular functions, including the activation of protein kinases that regulate immune cell responses.

p38 Mitogen-Activated Protein Kinase (p38/MAPK): The p38 MAPK pathway is a central regulator of cellular responses to inflammatory stimuli and stress. assaygenie.com It plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6. assaygenie.com Activation of the p38 pathway involves a cascade of protein kinases and is associated with various cellular processes including proliferation, apoptosis, and inflammation. assaygenie.comnih.gov The ability of immunomodulatory compounds to influence this pathway is a key aspect of their anti-inflammatory effects.

c-Jun N-terminal Kinase (JNK): The JNK pathway, another member of the MAPK family, is activated by stress and inflammatory signals. assaygenie.com It is involved in regulating apoptosis and immune responses. assaygenie.com JNK and p38 MAPK pathways can integrate signals to control cellular events critical in both normal function and in the development of diseases like cancer. nih.gov

Regulation of Transcription Factors (NF-κB, ATF-2/CREB-1)

The signaling cascades initiated by immunomodulatory compounds converge on the regulation of transcription factors, which are key controllers of gene expression.

Nuclear Factor-kappa B (NF-κB): NF-κB is a primary transcription factor that orchestrates the expression of genes involved in inflammation, immunity, and cell survival. nih.gov In most cells, the active form of NF-κB is a heterodimer that, upon activation, moves to the nucleus to initiate the transcription of target genes, including many pro-inflammatory cytokines. embopress.org The regulation of NF-κB activity is a critical checkpoint in the inflammatory response. nih.gov

Activating Transcription Factor 2 (ATF-2)/CREB-1: ATF-2 is a member of the ATF/CREB family of transcription factors that binds to specific DNA sequences to regulate gene expression. nih.gov Its activity is induced by stress signals and pro-inflammatory cytokines, often through phosphorylation by JNK and p38/MAPK. nih.gov ATF-2 can form heterodimers with other transcription factors, such as c-Jun, to regulate a diverse set of genes involved in the stress response. nih.gov

Differential Regulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8, IL-10)

The ultimate outcome of the modulation of signaling pathways and transcription factors is the differential regulation of cytokine production. Cytokines are small proteins that are crucial for cell signaling, particularly in the immune system.

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8): Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) are key mediators of inflammation. nih.govresearchgate.net Their production can be triggered by various stimuli and is often regulated by the signaling pathways and transcription factors mentioned above. nih.gov For instance, the p38 MAPK pathway is known to regulate the production of TNF-α and IL-6. assaygenie.com

Anti-inflammatory Cytokines (IL-10): Interleukin-10 (IL-10) is an anti-inflammatory cytokine that plays a crucial role in suppressing inflammatory responses. nih.gov It can inhibit the production of pro-inflammatory cytokines at both the transcriptional and translational levels. nih.gov The balance between pro- and anti-inflammatory cytokines is critical for maintaining immune homeostasis, and the ability of a compound to shift this balance towards an anti-inflammatory profile is a hallmark of its immunomodulatory potential. nih.govnih.gov

Table 1: Summary of Cytokine Regulation

Cytokine Type Regulation by Immunomodulators
TNF-α Pro-inflammatory Inhibition of expression and production. nih.gov
IL-6 Pro-inflammatory Can be up- or down-regulated depending on the stimulus. nih.gov
IL-8 Pro-inflammatory Production can be modulated by immunomodulatory agents. nih.gov
IL-10 Anti-inflammatory Production can be affected, influencing the overall immune response. nih.gov

Endocrine System Regulation (e.g., Juvenile Hormone Pathway in Insects)

In insects, the endocrine system plays a vital role in development and reproduction, with juvenile hormone (JH) being a key regulator. nih.govnih.gov The biosynthesis of JH occurs in the corpora allata and its levels are tightly controlled. nih.gov The primary form of JH in many insect orders is JH-3, which is chemically known as methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate. scilit.com The synthesis of JH is influenced by various factors, including the availability of precursors from the mevalonate (B85504) pathway and the activity of specific enzymes. nih.gov Fatty acids and their derivatives can play a role in this regulatory network, and understanding these interactions is crucial for exploring potential applications in insect pest management. nih.gov

Cellular Receptor Activation and Gene Expression Modulation (e.g., PPAR-γ Activation)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that acts as a transcription factor regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA elements called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov

Functional analogs of this compound, such as (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, have been shown to be activators of PPAR-γ. nih.gov This activation can lead to a variety of cellular effects, including the inhibition of cell proliferation and the promotion of cell differentiation. nih.gov The ability of these compounds to activate PPAR-γ suggests a therapeutic potential in diseases where PPAR-γ signaling is dysregulated. nih.gov

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal properties of fatty acids are well-documented and are generally attributed to their ability to disrupt cellular structures and metabolic processes. The mechanisms are often dependent on the chain length and the degree of unsaturation of the fatty acid.

Antimicrobial Mechanisms:

Unsaturated fatty acids are known to exhibit inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism of action is often the disruption of the bacterial cell membrane. This can lead to a loss of membrane integrity, disruption of the proton motive force, and interference with electron transport chains. For instance, linoleic acid has been shown to selectively inhibit the FabI enzyme in Staphylococcus aureus and Escherichia coli, which is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. nih.gov Long-chain unsaturated fatty acids have demonstrated inhibitory activity against various bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

Medium-chain fatty acids (MCFAs), which would include this compound by carbon number, have also been shown to possess potent antimicrobial activities. Their effects are partly attributed to the generation of reactive oxygen species (ROS) and damage to the cell membrane. rsc.org

Antifungal Mechanisms:

The antifungal activity of fatty acids and their derivatives is a subject of growing interest, particularly due to the rise in drug-resistant fungal infections. Several mechanisms have been proposed:

Membrane Perturbation: Similar to their antibacterial action, a primary mode of antifungal activity is the disruption of the fungal cell membrane. This can be caused by the insertion of the fatty acid into the lipid bilayer, leading to increased membrane fluidity and permeability. nih.gov

Inhibition of Key Enzymes: Fatty acids can act as inhibitors of essential fungal enzymes. One such target is N-myristoyltransferase (NMT), an enzyme that plays a crucial role in protein targeting and signal transduction. wikipedia.org Analogs of myristic acid can compete with the natural substrate, leading to the disruption of protein function and inhibition of fungal growth. wikipedia.org Inhibition of fungal topoisomerases has also been suggested as a potential mechanism. wikipedia.org

Induction of Apoptosis: Some polyunsaturated fatty acids have been shown to induce apoptosis in fungi such as Candida albicans. This process involves an increase in the unsaturation of cellular membranes, accumulation of intracellular reactive oxygen species (ROS), and a subsequent loss of mitochondrial membrane potential. nih.gov

Interference with Virulence Factors: Medium-chain fatty acids have been found to inhibit key virulence factors in Candida albicans, such as the transition from yeast to hyphal form, adhesion, and biofilm formation. nih.gov Some medium-chain saturated fatty acids have been shown to mimic the quorum-sensing molecule farnesol, thereby interfering with biofilm and hyphal development. nih.govnih.gov

Mechanism Description Affected Organisms (Examples) Supporting Analogs
Membrane Disruption Insertion into the cell membrane leading to increased permeability and loss of integrity.Staphylococcus aureus, Escherichia coli, Candida albicansLinoleic acid, Capric acid, Lauric acid nih.govrsc.orgnih.gov
Enzyme Inhibition Inhibition of essential enzymes such as those in the fatty acid synthesis pathway (FabI) or N-myristoyltransferase (NMT).S. aureus, E. coli, Candida spp.Linoleic acid, Myristic acid analogs nih.govwikipedia.org
Induction of Apoptosis Triggers programmed cell death through oxidative stress and mitochondrial dysfunction.Candida albicans, Candida dubliniensisStearidonic acid, Eicosapentaenoic acid nih.gov
Virulence Factor Interference Inhibition of processes like biofilm formation and hyphal growth.Candida albicansHeptanoic to Lauric acid nih.govnih.govnih.gov

Antioxidant Properties and Cellular Protection

The antioxidant properties of conjugated fatty acids are complex and can be isomer-specific. While some studies suggest that certain conjugated linoleic acid (CLA) isomers can exert antioxidant effects, others have found limited radical-scavenging activity.

One proposed mechanism for the antioxidant activity of some CLAs is the induction of glutathione (B108866) (GSH) synthesis. Glutathione is a major intracellular antioxidant that plays a key role in protecting cells from oxidative damage. Some studies have shown that CLA can increase GSH levels without causing lipid peroxidation, which is a significant advantage over other polyunsaturated fatty acids that may have pro-oxidant effects under certain conditions. ekb.eg This induction of GSH can provide cellular protection against oxidative stress. ekb.eg

However, other research indicates that CLA may not act as an efficient radical scavenger in a manner comparable to antioxidants like vitamin E. nih.gov A meta-analysis of clinical trials on CLA supplementation and oxidative stress markers did not find substantial effects on most markers, although it did note an increase in urinary 8-iso-PGF2α, a marker of lipid peroxidation. nih.gov It is plausible that the antioxidant or pro-oxidant effects of conjugated fatty acids like this compound are highly dependent on the specific biological context, including the cell type and the nature of the oxidative challenge.

Property Observed Effect in Analogs Potential Mechanism Supporting Analogs
Antioxidant Activity Induction of glutathione (GSH) synthesis.Upregulation of enzymes involved in GSH synthesis.Conjugated Linoleic Acid (CLA) ekb.eg
Cellular Protection Protection against cytotoxicity induced by oxidative agents.Enhanced antioxidant defense through increased GSH levels.Conjugated Linoleic Acid (CLA) ekb.eg
Radical Scavenging Inefficient direct radical scavenging compared to Vitamin E.Competition for oxidative enzymes rather than direct scavenging.Conjugated Linoleic Acid (CLA) nih.gov

Interactions with Enzymes and Signaling Molecules

Polyunsaturated fatty acids are known to interact with a variety of enzymes and signaling molecules, thereby modulating cellular functions, particularly those related to inflammation and immunity.

Enzyme Interactions:

Cytochrome P450 (CYP) Enzymes: Unsaturated fatty acids have been shown to inhibit various CYP enzymes in human liver microsomes. The most significant inhibition has been observed for CYP2C8, followed by CYP2C9 and CYP2B6. nih.gov This inhibition can have implications for the metabolism of various drugs and endogenous compounds.

Fatty Acid Synthase (FAS): As mentioned in the antimicrobial section, some unsaturated fatty acids can inhibit key enzymes in bacterial fatty acid synthesis. nih.gov

Interactions with Signaling Molecules and Pathways:

Polyunsaturated fatty acids can influence cell signaling through several mechanisms:

Modulation of Membrane Rafts: PUFAs can be incorporated into the phospholipid membranes of cells, altering the composition and function of lipid rafts. These specialized membrane microdomains are critical for signal transduction. By displacing key signaling proteins, such as Src family kinases in T-cells, PUFAs can inhibit downstream signaling pathways. nih.gov

Regulation of Inflammatory Pathways: Omega-3 and omega-6 PUFAs are precursors to a wide range of signaling molecules, including prostaglandins, leukotrienes, and thromboxanes, which are potent regulators of inflammation. nih.gov Furthermore, some PUFAs can directly modulate inflammatory signaling pathways. For instance, they can suppress the activation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes. researchgate.net

Activation of Nuclear Receptors: Fatty acids can bind to and activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs play a crucial role in the regulation of lipid and glucose metabolism and also have anti-inflammatory effects. nih.gov

Induction of Apoptosis in Cancer Cells: Conjugated linoleic acids have been shown to up-regulate cell signaling systems that lead to apoptosis in cancer cells, suggesting a potential role in cancer prevention. nih.gov

Interaction Mechanism/Effect Affected Pathways/Molecules Supporting Analogs
Enzyme Inhibition Direct inhibition of enzyme activity.Cytochrome P450 (CYP2C8, CYP2C9, CYP2B6) nih.govUnsaturated fatty acids
Membrane Raft Modulation Alteration of lipid raft composition and displacement of signaling proteins.T-cell receptor signaling, Src family kinases nih.govPolyunsaturated fatty acids (PUFAs)
Inflammatory Signaling Suppression of pro-inflammatory transcription factors and modulation of eicosanoid production.NF-κB pathway, Prostaglandin synthesis nih.govresearchgate.netOmega-3 and Omega-6 PUFAs
Nuclear Receptor Activation Binding to and activation of nuclear receptors.Peroxisome proliferator-activated receptors (PPARs) nih.govConjugated Linoleic Acid (CLA)
Apoptosis Induction Upregulation of pro-apoptotic signaling pathways.Apoptotic pathways in cancer cells nih.govConjugated Linoleic Acid (CLA)

Structure Activity Relationship Sar Studies and Derivative Research of Dodeca 2,4,6 Trienoic Acid

Comparative Analysis of Alkylamide Derivatives (e.g., Dienoic, Trienoic, Tetraenoic Isobutylamides)

A significant area of research has been the investigation of N-alkylamide derivatives of polyunsaturated fatty acids, particularly those found in nature, such as in plants of the Echinacea genus. These amides, especially isobutylamides, often exhibit enhanced biological activity compared to their corresponding free fatty acids. The degree of unsaturation in the fatty acid chain is a critical determinant of this activity.

Table 1: Comparative Properties of Unsaturated Isobutylamides
Alkylamide TypeNumber of Double BondsGeneral Structural FeatureKnown Biological Activities in Related Compounds
Dienoic Isobutylamide2C12 chain with two double bondsImmunomodulatory, Cannabinoid receptor modulation
Trienoic Isobutylamide (e.g., Dodeca-2,4,6-trienoic acid isobutylamide)3C12 chain with three conjugated double bondsPotentially enhanced receptor affinity due to extended conjugation
Tetraenoic Isobutylamide (e.g., Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide)4C12 chain with four double bondsPotent immunomodulatory and anti-inflammatory effects researchgate.net

Influence of Double Bond Position and Configuration on Biological Response

The precise location and geometric configuration (cis/trans or Z/E) of the double bonds in the this compound molecule are crucial for its biological function. The arrangement of these bonds dictates the molecule's three-dimensional shape, which in turn affects its ability to interact with biological targets such as enzymes and cellular receptors.

The cis or Z configuration introduces a bend or "kink" in the fatty acid chain, while the trans or E configuration results in a more linear, extended shape. libretexts.orgmdpi.com This difference in geometry can profoundly impact biological activity. For example, studies on other fatty acid isomers have shown that cis and trans forms can have differential, and sometimes opposing, effects on biological processes. researchgate.netnih.gov In one study, the cis isomer of a fatty acid inhibited an enzyme, while the trans isomer increased its activity. nih.gov

For this compound, the conjugated system of double bonds at positions 2, 4, and 6 is a key feature. Shifting the position of these bonds would alter the electronic properties and geometry of the molecule, likely leading to a change in its biological profile. The literature on related compounds, such as dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, highlights the natural occurrence of mixtures of geometric isomers (10E and 10Z), which can complicate analysis and suggests that subtle changes in configuration are biologically relevant. phytolab.com The isomerization of a double bond from cis to trans is a mechanism some bacteria use to adapt to environmental stress, underscoring the functional importance of double bond configuration. nih.gov The location and number of double bonds are known to be closely related to the metabolism and biological function of lipid molecules. researchgate.net

Impact of Chain Length and Saturation on Functional Properties

The functional properties of fatty acids are heavily influenced by the length of their hydrocarbon chain and their degree of saturation (the presence or absence of double bonds). youtube.com

Chain Length: The length of the fatty acid chain, typically ranging from 4 to 24 carbons, affects physical properties like melting point and solubility as well as biological functions. youtube.com Longer chains are more hydrophobic and have higher melting points. youtube.com Studies on fatty acid absorption show that efficiency can decrease as the chain length of saturated fatty acids increases. nih.gov In the context of this compound (a C12 acid), increasing or decreasing the chain length would modulate its hydrophobicity and how it partitions into cell membranes and interacts with proteins. For instance, a study on meat analogues showed that as fatty acid chain length decreased, hardness and chewiness also decreased. nih.gov

Saturation: Saturation refers to whether the carbon chain contains double bonds.

Saturated fatty acids (like lauric acid, C12:0) have no double bonds, resulting in straight, flexible chains that can pack together tightly. geeksforgeeks.orgpressbooks.pub This leads to higher melting points, and they are typically solid at room temperature. geeksforgeeks.org

Unsaturated fatty acids (like this compound) contain one or more double bonds. microbenotes.com These bonds, especially in the cis configuration, create kinks that prevent tight packing, leading to lower melting points and a liquid state at room temperature. pressbooks.pubresearchgate.net

The presence of three conjugated double bonds in this compound makes it more susceptible to oxidation compared to its saturated counterpart, lauric acid. youtube.com From a biological standpoint, the degree of unsaturation is a critical factor in determining how a fatty acid is metabolized and what signaling pathways it may influence. nih.gov

Table 2: Influence of Chain Length and Saturation on Fatty Acid Properties
PropertyEffect of Increasing Chain LengthEffect of Increasing Unsaturation (More Double Bonds)
Melting PointIncreases youtube.comDecreases pressbooks.pub
Solubility in WaterDecreases youtube.comGenerally insoluble
Molecular PackingMore efficient packingLess efficient packing due to "kinks" researchgate.net
Oxidative StabilityRelatively stableDecreases (more prone to oxidation) youtube.com
Intestinal Absorption (Saturated)Decreases with increasing length nih.govIncreases with increasing desaturation nih.gov

Investigation of Methyl-Branched Analogs (e.g., Farnesoic Acid)

To further probe the structural requirements for activity, researchers investigate analogs with modified carbon skeletons, such as those with methyl branches. A key example is farnesoic acid, a methyl-branched trienoic fatty acid. nih.gov

Farnesoic acid, chemically known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid, can be considered a methyl-branched analog of a dodecatrienoic acid. nih.gov Its backbone is a twelve-carbon chain, but it possesses three additional methyl groups at positions 3, 7, and 11. These methyl branches significantly alter the molecule's shape and properties compared to a linear trienoic acid like this compound.

Farnesoic acid is a biologically active signaling molecule. ebi.ac.uk It serves as a precursor to methyl farnesoate, a crucial hormone in crustaceans that influences reproductive maturation and development. echelon-inc.comnih.gov It has also been shown to inhibit filament formation in the fungus Candida albicans. ebi.ac.ukechelon-inc.com The study of farnesoic acid and its derivatives reveals that the addition of methyl groups can confer specific biological roles, likely by tailoring the molecule for precise binding to target receptors, such as the retinoid X receptor (RXR), which is involved in crustacean reproduction. nih.gov

Synthesis and Biological Evaluation of Novel Synthetic Analogs

A cornerstone of SAR studies is the rational design, chemical synthesis, and subsequent biological testing of novel analogs. This process allows for systematic modification of the lead compound—in this case, this compound—to map its "pharmacophore," the essential structural features required for biological activity.

The synthesis of novel analogs could involve various strategies:

Altering the Carboxylic Acid Head Group: Converting the acid to esters, amides, or other functional groups to probe the importance of the acidic proton and hydrogen bonding potential.

Modifying the Alkyl Chain: Systematically changing the chain length, introducing or removing double bonds, and altering double bond geometry (E vs. Z).

Introducing Substituents: Adding groups like halogens, hydroxyls, or alkyl branches at different positions along the chain to explore steric and electronic effects.

Once synthesized, these analogs are subjected to a battery of biological assays to evaluate their activity. For example, if the parent compound shows anti-inflammatory properties, the analogs would be tested in relevant in vitro (e.g., enzyme inhibition, cell-based assays) and potentially in vivo models. A study on novel curcumin (B1669340) analogs, for instance, synthesized a series of compounds and screened them for anti-cancer and anti-angiogenesis activities, identifying candidates with higher potency than existing drugs. nih.gov This iterative cycle of design, synthesis, and evaluation is a powerful tool for optimizing a lead compound, potentially leading to the development of new therapeutic agents with improved efficacy and selectivity.

Computational and Theoretical Chemistry Studies on Dodeca 2,4,6 Trienoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. raa-journal.org It is often employed to study the interactions between molecules, such as the investigation of phenolic compounds with water or hydrophobic deep eutectic solvents. researchgate.net In such studies, DFT can be used to perform molecular conformation analysis. researchgate.net For instance, the M06-2X model with a cc-pVTZ basis set has been utilized for this purpose. researchgate.net DFT calculations can also elucidate the influence of solvents on molecular properties like electronegativity and hardness. researchgate.net

DFT is also instrumental in analyzing reaction mechanisms. For example, it has been used to study the complete catalytic cycles of certain reactions, including adsorption, reaction, and desorption processes, and to determine the energy barriers of these steps. researcher.life Furthermore, DFT calculations are valuable in elucidating detailed reaction mechanisms, such as those involved in the synthesis of enantioenriched silanes. researcher.life

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be used to perform molecular geometry optimization to determine reaction intermediates. raa-journal.org While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For dodeca-2,4,6-trienoic acid, ab initio calculations could be used to precisely determine its rotational constants, vibrational frequencies (for comparison with experimental IR and Raman spectra), and thermochemical properties such as enthalpy of formation and Gibbs free energy. These calculations would provide a detailed picture of the molecule's behavior and stability.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the time evolution of a system, MD can provide insights into conformational changes and interactions with the environment. nih.gov This technique is widely used to study biomolecular systems and can be performed with software packages like GROMACS, AMBER, CHARMM, and NAMD. nih.gov

For a flexible molecule like this compound, with its long hydrocarbon chain and conjugated double bonds, numerous conformations are possible. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or partition into a cell membrane. Simulations can also reveal the dynamics of the molecule in different solvents, providing information on solvation and transport properties.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies.

For this compound, this approach could be used to predict the mechanisms of its various reactions, such as esterification, addition reactions to the conjugated system, or oxidation. For example, DFT calculations could model the step-by-step process of its biosynthesis or degradation, identifying key intermediates and the enzymes that could catalyze these transformations. This predictive capability can guide the design of new synthetic routes or help to understand its metabolic fate.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tjnpr.org This method is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. tjnpr.org

Given the structural similarity, it is plausible that this compound would exhibit similar binding capabilities. Molecular docking simulations could be used to screen this compound against a wide range of protein targets to identify potential biological activities. This would involve generating a 3D model of the molecule and "docking" it into the binding sites of various proteins to calculate the binding affinity and analyze the specific interactions.

Target ProteinDocking Score (kcal/mol) for 2,4,6-Octatrienoic Acid
Caspase-7-4.242
BAX-3.427
Bcl-2-like protein 1-3.676
Bcl-2-like protein 2-2.917
Mcl-1-4.625
XIAP-3.007
Apoptosis-inducing factor 1-3.593
Table based on a study of the analogue 2,4,6-Octatrienoic acid, suggesting potential targets for this compound. tjnpr.org

Computational Tools for Biosynthetic Pathway Prediction

Computational tools can also be used to predict the biosynthetic pathways of natural products. By analyzing the structure of a molecule, it is possible to propose a plausible enzymatic route for its synthesis from common metabolic precursors.

In the case of this compound, its structure as a polyketide suggests a biosynthesis involving the sequential condensation of acetate (B1210297) units. Computational tools could be used to identify the putative polyketide synthase (PKS) gene clusters that might be responsible for its production in an organism. Furthermore, the synthesis of related polyenoic acid thioesters has been reported as a method to probe and understand the biosynthetic pathways of such molecules. nih.gov The synthesis of an all-E-2,4,6,8,10-dodecapentaenoic acid N-acetyl cystamine (B1669676) thioester, for example, was undertaken to investigate its incorporation into biosynthetic pathways. nih.gov This approach, combining synthesis and computational prediction, can be a powerful strategy for elucidating the biosynthesis of complex natural products like this compound.

Future Directions and Emerging Research Areas for Dodeca 2,4,6 Trienoic Acid

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of specific isomers of Dodeca-2,4,6-trienoic acid in complex biological or chemical matrices are paramount for understanding its function and metabolism. While classical methods provide a solid foundation, future research will necessitate the development of more sensitive and selective analytical techniques. Gas-liquid chromatography (GLC) has proven to be a superior method for analyzing reaction products and intermediates in the synthesis of polyenoic acids. uni-koeln.de For structural confirmation, techniques like IR-spectroscopy are valuable for identifying trans and allenic structures, while UV-spectroscopy is useful for conjugated polyenoic acids. uni-koeln.de For purification, reverse-phase high-performance liquid chromatography (RP-HPLC) has been used effectively, achieving purities greater than 99%. nih.gov

Future advancements will likely focus on hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to achieve lower detection limits and provide structural information simultaneously. Furthermore, the development of chiral chromatography methods will be essential to separate and quantify individual enantiomers, which may exhibit distinct biological activities.

Table 1: Established and Emerging Analytical Techniques for Polyenoic Acid Research

Technique Application Key Advantages Reference
Gas-Liquid Chromatography (GLC) Analysis of reaction products and intermediates; Purity assessment. High resolution for separating volatile compounds. uni-koeln.de
UV-Spectroscopy Analysis of conjugated double bond systems. Simple, non-destructive, good for quantification of known chromophores. uni-koeln.de
IR-Spectroscopy Detection of functional groups and trans/allenic structures. Provides structural information about bond types. uni-koeln.de
Reverse-Phase HPLC (RP-HPLC) High-purity purification of synthetic acids and analogs. Excellent for separating compounds based on hydrophobicity; high purity achievable. nih.gov
LC-MS/MS Ultrasensitive detection and quantification in complex matrices. High sensitivity and selectivity; provides molecular weight and structural data. N/A

Elucidation of Uncharted Biosynthetic and Metabolic Pathways

The biosynthetic and metabolic pathways of this compound are currently unknown. A significant future research direction will be to identify the enzymatic machinery responsible for its formation in organisms where it may be discovered and to trace its metabolic fate. Research on other polyenoic acids provides a roadmap for such investigations. For example, the biosynthesis of the complex antifungal agent HSAF is believed to involve polyenoate precursors assembled by a polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) system. nih.gov Similarly, the metabolism of other trienoic acids, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), involves enzymes like thromboxane (B8750289) synthase and cytochrome P450. nih.gov

Future studies on this compound would likely investigate its potential interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzyme families, which are central to the metabolism of long-chain polyunsaturated fatty acids like arachidonic acid. researchgate.net The use of radiolabeled analogs, for instance with Carbon-14, has been a successful strategy to trace the metabolic fate of other synthetic trienoic acids in animal models. nih.gov

Advanced Synthetic Methodologies for Stereoisomeric Control

The biological activity of polyunsaturated fatty acids is often highly dependent on the geometry (cis/trans or E/Z) of their double bonds. Therefore, precise control over stereochemistry during chemical synthesis is a critical area of research. Future work on this compound will require advanced synthetic methodologies that can selectively produce specific stereoisomers.

Several powerful techniques have been applied to the synthesis of other complex trienoic acids. adelaide.edu.aumonash.eduku.dkuta.edu These include palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which can be used to construct conjugated trienoic systems stereoselectively. researchgate.net The Wittig reaction is another cornerstone, enabling the stereoselective formation of double bonds, as demonstrated in the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid. nih.gov More novel approaches, like the Ti-catalyzed cross-cyclomagnesiation of dienes, have been developed for the Z-stereoselective synthesis of trienoic acids containing a 1Z,5Z,9Z-triene system. mdpi.com

Table 2: Advanced Synthetic Methodologies for Stereocontrolled Polyenoic Acid Synthesis

Methodology Description Application Example Reference
Palladium-Catalyzed Cross-Coupling Coupling of organostannanes (Stille) or other organometallics with vinyl halides to form C-C bonds with high stereochemical retention. Stereoselective construction of conjugated trienoic acids. researchgate.net
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene with defined stereochemistry (often Z-selective). Key step in the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid. nih.gov
Ti-catalyzed Cross-Cyclomagnesiation A novel method for coupling 1,2-dienes with Grignard reagents to produce Z,Z,Z-triene systems. First Z-stereoselective synthesis of trienoic acids with non-methylene-interrupted Z-double bonds. mdpi.com

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

A primary goal for future research will be to move beyond preliminary activity screening to detailed mechanistic studies at the molecular level. This involves identifying the specific cellular receptors, enzymes, or signaling pathways that this compound interacts with. For example, research on 12-HHT revealed it to be an endogenous agonist for the BLT2 receptor, a G protein-coupled receptor, thereby implicating it in inflammatory responses and epithelial barrier function. nih.gov Similarly, certain synthetic trienoic acids have been shown to exhibit anticancer effects by inhibiting human topoisomerase I (hTop1) and inducing apoptosis in tumor cell lines. mdpi.com

Future investigations into this compound should employ a battery of modern cell and molecular biology techniques, including thermal shift assays, surface plasmon resonance (SPR) to identify binding partners, reporter gene assays to measure pathway activation, and transcriptomic/proteomic analyses to understand its global effects on cellular processes.

Exploration of New Structural Analogs with Targeted Bioactivities

The synthesis and evaluation of structural analogs are a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties. This will be a vital research avenue for this compound. By systematically modifying the structure—for instance, by altering the chain length, changing the position or stereochemistry of the double bonds, or modifying the carboxylic acid headgroup—researchers can probe structure-activity relationships (SAR).

This strategy has been successful for other complex lipids. For example, modifying the acyl chain of 2,4,6-trihydroxy-3-geranyl-acetophenone analogs significantly improved their inhibitory activity against soybean 15-lipoxygenase. mdpi.com Creating radiolabeled and fluorescently tagged analogs will also be crucial for studying metabolic fate and visualizing subcellular localization, respectively. nih.gov

Table 3: Strategies for the Development of this compound Analogs

Modification Strategy Rationale Potential Outcome Reference (by analogy)
Altering Alkyl Chain Length To optimize binding affinity within a hydrophobic pocket of a target protein. Enhanced potency or selectivity. mdpi.com
Modifying Double Bond Position/Geometry To fine-tune the three-dimensional shape and electronic distribution of the molecule. Altered target specificity or increased stability. mdpi.com
Replacing Carboxylic Acid To improve cell permeability, alter metabolic stability, or introduce new interactions. Creation of prodrugs or compounds with different pharmacokinetic profiles. N/A

Integrated Experimental and Computational Approaches in Polyenoic Acid Research

The synergy between experimental work and computational modeling is accelerating drug discovery and chemical research. nih.gov This integrated approach will be indispensable for efficiently exploring the chemical space and biological potential of this compound and its analogs. Computational methods like molecular docking can predict how different isomers or analogs might bind to target proteins, such as lipoxygenases or nuclear receptors, thereby guiding synthetic efforts toward the most promising candidates. mdpi.com

Furthermore, as datasets grow, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity or physicochemical properties of novel, unsynthesized analogs. nih.gov This iterative cycle, where computational predictions guide targeted experiments and experimental results refine computational models, represents a powerful paradigm for future research on polyenoic acids. nih.govnih.gov

Q & A

Basic: How can researchers structurally characterize Dodeca-2,4,6-trienoic acid, and what analytical techniques are critical for verifying its conjugated double bonds?

Methodological Answer:
Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For conjugated double bonds, 1H^1H-NMR is essential to confirm positions via coupling patterns (e.g., vicinal coupling constants J1012HzJ \approx 10–12 \, \text{Hz}) and chemical shifts (δ 5.3–6.0 ppm for allylic protons). High-resolution MS (HRMS) validates molecular weight and formula. Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) paired with UV-Vis spectroscopy can further confirm purity and conjugated systems .

Basic: What are the primary synthetic routes for this compound, and how do polyketide synthases contribute to its biosynthesis?

Methodological Answer:
Chemical synthesis often employs Wittig or Horner-Wadsworth-Emmons reactions to iteratively build conjugated double bonds. Biologically, polyketide synthases (PKSs) catalyze sequential decarboxylative condensations of malonyl-CoA units, forming the conjugated trienoic backbone. For example, tri17 PKS in fungi synthesizes octa-2,4,6-trienoic acid (a shorter homolog), suggesting analogous pathways for dodeca derivatives. Gene knockout studies and isotopic labeling (e.g., 13C^{13}\text{C}-acetate) are used to trace biosynthetic intermediates .

Basic: What biological roles have been proposed for this compound in cellular systems, and how are these hypotheses tested experimentally?

Methodological Answer:
Proposed roles include membrane fluidity modulation and signaling precursor activity. Researchers use lipidomics (LC-MS/MS) to quantify cellular incorporation and fluorescence polarization assays to measure membrane dynamics. Knockdown models (e.g., siRNA targeting fatty acid desaturases) or exogenous supplementation in cell cultures are paired with functional assays (e.g., apoptosis, ROS detection) to validate bioactivity .

Advanced: How can contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

Methodological Answer:
Discrepancies may arise from concentration-dependent effects, cell-type specificity, or experimental conditions (e.g., oxygen levels affecting oxidation). Researchers should:

  • Perform dose-response curves across physiologically relevant concentrations (e.g., 1–100 µM).
  • Replicate studies in multiple cell lines (e.g., macrophages, epithelial cells) under controlled hypoxia/normoxia.
  • Use lipid peroxidation inhibitors (e.g., Trolox) to isolate oxidation-independent effects .

Advanced: What experimental design considerations are critical for in vivo studies of this compound, particularly regarding stability and pharmacokinetics?

Methodological Answer:
Key challenges include oxidative degradation and poor bioavailability. Solutions:

  • Stability: Use antioxidant-stabilized formulations (e.g., α-tocopherol in lipid emulsions) and store samples under inert gas (N2_2).
  • Pharmacokinetics: Employ radiolabeled (14C^{14}\text{C}) compounds for tracking absorption/distribution. Microdialysis in target tissues (e.g., liver, brain) quantifies local concentrations.
  • Ethics: Follow institutional guidelines for vertebrate studies (e.g., ARRIVE 2.0), ensuring sample sizes are statistically justified to minimize animal use .

Advanced: How can researchers address gaps in understanding the evolutionary conservation of this compound biosynthesis pathways across species?

Methodological Answer:
Comparative genomics and phylogenetics are key:

  • Genomic Mining: Use tools like AntiSMASH to identify PKS clusters in diverse species (fungi, bacteria).
  • Functional Complementation: Express putative PKS genes from non-model organisms (e.g., marine microbes) in heterologous hosts (e.g., E. coli or S. cerevisiae) to test activity.
  • Phylogenetic Analysis: Reconstruct ancestral pathways using maximum-likelihood methods (e.g., RAxML) to infer evolutionary origins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.